molecular formula C22H18N6O4 B2621909 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797181-96-4

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2621909
CAS No.: 1797181-96-4
M. Wt: 430.424
InChI Key: ODCMFBXHIHJYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea (CAS 1797181-96-4) is a synthetic organic compound with a molecular formula of C22H18N6O4 and a molecular weight of 430.4 g/mol . This urea derivative features a complex structure incorporating a benzo[1,3]dioxole moiety linked through a methylene group to a urea connector, which is further attached to a phenyl ring substituted with a pyrazinyl-1,2,4-oxadiazole methyl group . The 1,2,4-oxadiazole ring system present in the structure is a privileged scaffold in medicinal chemistry known for its versatility in drug discovery applications, particularly as a bioisostere for ester and amide functionalities . Compounds containing the benzo[1,3]dioxole pharmacophore have demonstrated significant biological activities in research settings, including potent anticonvulsant properties in animal models . Specifically, structurally related urea compounds incorporating the benzo[1,3]dioxole element have shown broad-spectrum anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, suggesting potential for central nervous system research . The presence of the pyrazine heterocycle further enhances the molecular complexity and potential for hydrogen bonding interactions with biological targets. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4/c29-22(25-11-14-5-6-18-19(9-14)31-13-30-18)26-16-4-2-1-3-15(16)10-20-27-21(28-32-20)17-12-23-7-8-24-17/h1-9,12H,10-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCMFBXHIHJYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O4C_{22}H_{20}N_{4}O_{4} with a molecular weight of approximately 396.43 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyrazin-2-yl and an oxadiazol moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds synthesized with similar frameworks have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaHepG22.38
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaHCT1161.54
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaMCF74.52

These results indicate that the compound may act through mechanisms involving apoptosis and cell cycle arrest. The assessment of these mechanisms often includes evaluating the expression of proteins such as Bax and Bcl-2 and conducting annexin V-FITC assays to measure apoptosis rates.

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structural features have been investigated for their antimicrobial activity. For instance, derivatives of benzo[d][1,3]dioxole have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Synthesis and Evaluation
A study focused on synthesizing thiourea derivatives incorporating benzo[d][1,3]dioxole moieties reported significant anticancer activity against HepG2 and HCT116 cell lines. The synthesized compounds were evaluated using the SRB assay and showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer progression. These studies suggest that the compound interacts favorably with EGFR tyrosine kinase, a common target in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

Heterocyclic Urea Derivatives

Compound Key Structural Features Biological Activity Synthesis Highlights References
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl, 1,2,4-oxadiazole-pyrazine, phenylurea Not explicitly reported Likely involves coupling of isocyanate intermediates (analogous to ) -
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (12) Benzo[d][1,3]dioxol-5-yl, 3-chlorobenzoyl, urea Antibacterial potential Synthesized via reaction of 3,4-(methylene)dioxyaniline with 3-chlorobenzoylisocyanate
1-[5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea Benzo[d][1,3]dioxol-5-yl, 1,3,4-thiadiazole, 4-methoxyphenylurea Not explicitly reported Likely synthesized via cyclization of carbohydrazides (similar to )
Compound 14 (1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea) Biphenyl, 1,2,4-oxadiazole, pyrrolidin-3-ylurea Antidiabetic or enzyme inhibition (inferred) Purified via HPLC; characterized by HRMS and NMR
Key Observations:
  • Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole ring offers distinct electronic properties compared to the 1,3,4-thiadiazole in . Sulfur in thiadiazole increases lipophilicity and metabolic stability, while oxadiazole enhances hydrogen-bonding capacity .
  • Substituent Effects : The pyrazine substituent in the target compound may enhance π-π stacking interactions in biological targets compared to chlorobenzoyl () or methoxyphenyl () groups .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (12) Compound 11 ()
Molecular Weight ~500–550 g/mol (estimated) 317 g/mol (M-H) 343.18 g/mol (C₁₆H₁₁BrN₂O₂)
Solubility Likely low (lipophilic substituents) Low (precipitated in THF/CH₂Cl₂) Moderate (ethanol/water mixtures used in synthesis)
Stability Depends on oxadiazole hydrolysis susceptibility Stable under vacuum drying Stable as white solid ()
Key Observations:
  • The target compound’s higher molecular weight (due to pyrazine and oxadiazole) may reduce solubility compared to simpler analogues like ’s compound .
  • Stability of the oxadiazole ring under physiological conditions requires further study, as oxadiazoles are prone to enzymatic hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.